Clotiapine

Description

Clothiapine has been approved in European countries and is an atypical antipsychotic, shown to be useful in some treatment-resistant patients.

CLOTHIAPINE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for psychosis.

was heading 1975-94 (was see under DIBENZOTHIAZEPINES 1975-90); this compound was see CLOTHIAPINE 1978-94; use DIBENZOTHIAZEPINES to search CLOTHIAPINE 1975-94; antipsychotic similar to clozapine

Structure

3D Structure

Properties

IUPAC Name |

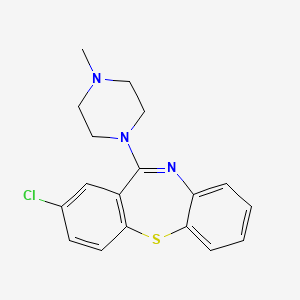

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAZGXDPUNNEFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022851 |

Source

|

| Record name | Clothiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2058-52-8 |

Source

|

| Record name | Clotiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clothiapine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clothiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clothiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clotiapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOTHIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z05HCY0X1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Atypical Antipsychotic Clotiapine: A Deep Dive into its Molecular Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Clotiapine is a dibenzothiazepine atypical antipsychotic agent utilized in the management of acute psychotic illnesses.[1] Its therapeutic efficacy is intrinsically linked to a complex and multifaceted interaction with a range of neurotransmitter receptors. This technical guide provides a comprehensive examination of the core mechanism of action of this compound, with a particular focus on its receptor binding profile and the subsequent downstream signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development, offering quantitative binding data, detailed experimental methodologies for receptor affinity assessment, and visual representations of the key molecular pathways and experimental workflows.

Receptor Binding Profile of this compound

The pharmacodynamic signature of this compound is characterized by its broad-spectrum antagonism of several key neurotransmitter receptors.[1] Its classification as an "atypical" antipsychotic stems from its potent blockade of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of this class of drugs.[2] The affinity of a drug for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value denoting a higher binding affinity.[3] The following table summarizes the receptor binding affinities of this compound in comparison to the structurally and pharmacologically similar atypical antipsychotics, Quetiapine and Clozapine.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound, Quetiapine, and Clozapine

| Receptor | This compound (Ki, nM) | Quetiapine (Ki, nM) | Clozapine (Ki, nM) |

| Dopamine D1 | 29 | 455 | 85 |

| Dopamine D2 | 3.1 | 337 | 12.6 |

| Dopamine D3 | 1.8 | 321 | 4.9 |

| Dopamine D4 | 1.1 | 1640 | 9.0 |

| Serotonin 5-HT1A | 148 | 838 | 145 |

| Serotonin 5-HT2A | 1.7 | 128 | 5.4 |

| Serotonin 5-HT2C | 4.8 | 2980 | 11 |

| Serotonin 5-HT3 | 13 | >10000 | 13 |

| Serotonin 5-HT6 | 6.0 | 33 | 6.0 |

| Serotonin 5-HT7 | 4.0 | 25 | 4.0 |

| Adrenergic α1 | 2.1 | 41 | 7.0 |

| Adrenergic α2 | 26 | 711 | 11 |

| Histamine H1 | 0.6 | 21 | 1.1 |

| Muscarinic M1 | 14 | >1000 | 1.9 |

Core Mechanisms of Action and Downstream Signaling

This compound's therapeutic effects and side-effect profile are a direct consequence of its interactions with the aforementioned receptors. The primary mechanisms involve the modulation of dopaminergic and serotonergic pathways.

Dopamine D2 Receptor Antagonism

A central tenet of antipsychotic action is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is believed to ameliorate the positive symptoms of psychosis, such as hallucinations and delusions.[2] D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit.[4] Antagonism of these receptors by this compound prevents the binding of endogenous dopamine, thereby inhibiting the downstream signaling cascade. This leads to a disinhibition of adenylyl cyclase, resulting in an alteration of cyclic AMP (cAMP) levels and the activity of protein kinase A (PKA).[4]

Serotonin 5-HT2A Receptor Antagonism

The antagonism of 5-HT2A receptors is a key feature that distinguishes atypical antipsychotics from their predecessors. This action is thought to contribute to a lower incidence of extrapyramidal side effects and may improve negative and cognitive symptoms.[2] 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins.[1] Upon activation by serotonin, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1] this compound's antagonism of the 5-HT2A receptor blocks this signaling cascade.

Experimental Protocols: Determination of Receptor Binding Affinity

The quantitative data presented in Table 1 are typically determined using in vitro competitive radioligand binding assays. These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor.

General Principle of Competitive Radioligand Binding Assay

This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a specific receptor. By incubating a fixed concentration of the radiolabeled ligand and receptor preparation with increasing concentrations of the unlabeled test compound, a competition curve is generated. From this curve, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[3]

Detailed Methodology for a Dopamine D2 Receptor Binding Assay

This protocol is a representative example for determining the binding affinity of a test compound at the human dopamine D2 receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.

-

Non-specific Binding Determiner: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Test Compound: this compound, dissolved and serially diluted.

-

Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., GF/B or GF/C), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the human dopamine D2 receptor.

-

Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add receptor membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding Wells: Add receptor membrane preparation, radioligand, and a high concentration of the non-specific binding determiner.

-

Test Compound Wells: Add receptor membrane preparation, radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in each filter using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

The mechanism of action of this compound is complex, involving the antagonism of multiple neurotransmitter receptors, with its primary therapeutic effects attributed to the blockade of dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is characteristic of atypical antipsychotics and is believed to contribute to a favorable efficacy and side-effect profile. The quantitative assessment of this compound's receptor binding affinities through standardized in vitro assays provides a crucial foundation for understanding its pharmacological properties. Further research into the intricate downstream signaling pathways and their modulation by this compound will continue to refine our understanding of its therapeutic benefits and potential adverse effects, guiding the development of novel and improved antipsychotic agents.

References

Clotiapine: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotiapine is an atypical antipsychotic medication belonging to the dibenzothiazepine chemical class.[1] First introduced in the 1970s, it has been utilized in several countries for the management of psychotic disorders.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Identifiers

This compound, with the IUPAC name 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2][3]benzothiazepine, is a tricyclic compound characterized by a dibenzothiazepine core structure.[1][4] This core is substituted with a chlorine atom and a methylpiperazinyl group, which are crucial for its pharmacological activity.

| Identifier | Value |

| IUPAC Name | 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2][3]benzothiazepine[1][4] |

| SMILES String | CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=C(C=C4)Cl[4] |

| CAS Number | 2058-52-8[1][3] |

| PubChem CID | 16351[4] |

| Molecular Formula | C₁₈H₁₈ClN₃S[2] |

| Molecular Weight | 343.87 g/mol [2] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value |

| Melting Point | 118-123 °C[5] |

| Boiling Point | ~163.4 °C (rough estimate)[5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[5] |

| pKa | 7.22 ± 0.42 (Predicted)[5] |

| LogP | 3.6[6] |

Pharmacological Properties

This compound is classified as an atypical antipsychotic, exerting its therapeutic effects through a complex interaction with various neurotransmitter receptors in the central nervous system. Its mechanism of action is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.

Mechanism of Action

The antipsychotic efficacy of this compound is believed to stem from its ability to modulate dopaminergic and serotonergic pathways. The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. Simultaneously, its potent antagonism of 5-HT2A receptors may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics and may also have a beneficial effect on the negative symptoms of schizophrenia.[7]

Receptor Binding Profile

The following table summarizes the receptor binding affinities (Ki values) of this compound and compares them with other atypical antipsychotics, clozapine and quetiapine. Lower Ki values indicate higher binding affinity.

| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Quetiapine (Ki, nM) |

| Dopamine D₂ | ~125[8] | 125[8] | 160[8] |

| Serotonin 5-HT₂A | High Affinity[7] | 12[4] | 304[9] |

| Serotonin 5-HT₂C | High Affinity[7] | 10[9] | 17.95[9] |

| Serotonin 5-HT₃ | High Affinity[7] | 1.1[10] | - |

| Serotonin 5-HT₆ | High Affinity[7] | 6.8[7] | 10.60[9] |

| Serotonin 5-HT₇ | High Affinity[7] | 4[7] | - |

| Histamine H₁ | - | 1.1[7] | 11[9] |

| Muscarinic M₁ | - | 1.9[7] | 120[8] |

| Adrenergic α₁ | - | 6.8[7] | 19[9] |

| Adrenergic α₂ | - | 10[7] | 84.41[9] |

Note: Data for this compound is less extensively reported in direct comparative studies. The table includes qualitative descriptions where specific Ki values were not available in the searched literature. The values for clozapine and quetiapine are provided for comparative context.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization of this compound.

Dopamine D₂ Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D₂ receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂/D₃ antagonist).

-

Non-specific Binding Control: Haloperidol or another potent D₂ antagonist at a high concentration (e.g., 10 µM).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus (e.g., cell harvester).

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the D₂ receptor.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Compound Competition: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key intermediate being 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine.

Step 1: Synthesis of 11-Chloro-dibenzo[b,f][2][3]thiazepine

-

Dibenzo[b,f][2][3]thiazepin-11(10H)-one is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline.

-

The reaction mixture is heated under reflux, and upon completion, the product, 11-chloro-dibenzo[b,f][2][3]thiazepine, is isolated.

Step 2: Synthesis of 11-(1-Piperazinyl)dibenzo[b,f][2][3]thiazepine

-

The 11-chloro-dibenzo[b,f][2][3]thiazepine is then condensed with piperazine. This reaction is typically carried out in a suitable solvent.

Step 3: Synthesis of this compound (N-methylation)

-

The resulting 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine is then N-methylated at the piperazine ring. This can be achieved using a methylating agent such as methyl iodide or by reductive amination with formaldehyde and a reducing agent.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the D₂ and 5-HT₂A receptors, the main targets of this compound.

Caption: Dopamine D₂ Receptor Signaling Pathway.

Caption: Serotonin 5-HT₂A Receptor Signaling Pathway.

Experimental and Developmental Workflows

Caption: General Antipsychotic Drug Development Workflow.

Caption: Competitive Radioligand Binding Assay Workflow.

References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs | eNeuro [eneuro.org]

- 6. High throughput identification and quantification of 16 antipsychotics and 8 major metabolites in serum using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Serotonin (5-HT) 2A Receptor Involvement in Melanin Synthesis and Transfer via Activating the PKA/CREB Signaling Pathway [mdpi.com]

Pharmacological Profile of Clotiapine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotiapine is an atypical antipsychotic medication belonging to the dibenzothiazepine class, first introduced in the 1970s.[1] It is utilized in the treatment of various psychotic disorders, including schizophrenia and bipolar disorder, particularly in acute psychotic episodes where its sedative properties are beneficial.[2][3] Chemically, it is 2-chloro-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1][4]thiazepine.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, receptor binding affinities, and the downstream signaling pathways it modulates. Detailed experimental protocols and workflows relevant to its pharmacological assessment are also presented.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its antagonist activity at various neurotransmitter receptors in the central nervous system.[4] It exhibits a complex pharmacology with significant interactions with dopamine, serotonin, histamine, and adrenergic receptors.[4]

-

Dopamine D2 Receptor Antagonism : A key mechanism of action for antipsychotic efficacy is the blockade of dopamine D2 receptors in the mesolimbic pathway. By inhibiting these receptors, this compound helps to modulate dopamine activity, thereby alleviating positive psychotic symptoms such as hallucinations and delusions.[4]

-

Serotonin 5-HT2A Receptor Antagonism : this compound also demonstrates strong antagonistic activity at serotonin 5-HT2A receptors.[4] This action is thought to contribute to its "atypical" profile, potentially mitigating some of the extrapyramidal side effects associated with strong D2 receptor blockade and possibly contributing to efficacy against negative symptoms of schizophrenia.[4][5] The ratio of D2 to 5-HT2A receptor blockade is similar to that of clozapine.[3]

-

Other Receptor Interactions : this compound also interacts with other receptors, which contributes to its overall pharmacological profile and side effects. Its antagonism of histamine H1 receptors is responsible for its notable sedative effects.[4] Additionally, it acts on alpha-adrenergic receptors, which can lead to cardiovascular side effects such as orthostatic hypotension.[4] Some evidence also suggests a high affinity for 5-HT6 and 5-HT7 receptors and potential antagonism at the D4 receptor.[3]

Quantitative Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity. The following table summarizes the available quantitative data for this compound's receptor binding profile.

| Receptor Subtype | Ki (nM) | Reference Compound(s) |

| Dopamine D2 | 125 - 160 | Risperidone (3.3), Olanzapine (11)[3] |

| Serotonin 5-HT2A | High Affinity (qualitative) | Clozapine (High Affinity)[4][6] |

| Histamine H1 | Potent (qualitative) | - |

| Muscarinic M1 | 120 (for Quetiapine, similar profile) | - |

| Alpha-1 Adrenergic | Data Available (qualitative) | - |

Note: Quantitative Ki values for this compound are not as extensively documented in single comprehensive studies as for some other antipsychotics. The values presented are compiled from various sources and may be compared with those of other atypical antipsychotics for context. The profile is noted to be similar to clozapine.

Key Signaling Pathways

The therapeutic and adverse effects of this compound are mediated by its influence on intracellular signaling cascades downstream of the receptors it blocks. The primary pathways affected are those linked to dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of these receptors by this compound leads to the following key downstream effects:

-

cAMP/PKA Pathway : D2 receptor activation normally inhibits adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking D2 receptors, this compound disinhibits this pathway, leading to an increase in cAMP and PKA activity.[7]

-

Akt/GSK-3β Pathway : The Akt/GSK-3β signaling cascade is crucial for neuronal survival and synaptic plasticity. Antipsychotics, including those with a pharmacological profile similar to this compound like clozapine and olanzapine, have been shown to modulate this pathway. Blockade of D2 receptors can lead to the phosphorylation and inhibition of GSK-3β through an Akt-dependent mechanism.[4][8]

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are GPCRs that primarily couple to Gq/11 proteins. This compound's antagonism of these receptors influences the following signaling cascade:

-

PLC/IP3/DAG Pathway : Activation of 5-HT2A receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking 5-HT2A receptors, this compound inhibits this signaling pathway.

-

MAPK/ERK Pathway : The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in cell growth, differentiation, and survival. Atypical antipsychotics with 5-HT2A antagonism, such as clozapine, have been shown to modulate the MAPK/ERK pathway, which may contribute to their therapeutic effects.[7][9]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT2A receptors using a competitive radioligand binding assay.

1. Materials and Reagents:

-

Membrane Preparations : Homogenates from cells (e.g., CHO or HEK293) stably expressing human recombinant D2 or 5-HT2A receptors, or from specific brain regions (e.g., striatum for D2, cortex for 5-HT2A) of rodents or primates.

-

Radioligands :

-

Unlabeled Ligands :

-

This compound (test compound).

-

Non-specific binding agent (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

-

-

Buffers :

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions).

-

Wash Buffer (ice-cold assay buffer).

-

-

Equipment : 96-well microplates, cell harvester, scintillation counter, and scintillation fluid.

2. Procedure:

-

Assay Setup : In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled non-specific agent), and competitive binding (radioligand + varying concentrations of this compound).

-

Incubation : Add membrane preparation, radioligand (at a concentration near its Kd), and either buffer, non-specific agent, or this compound to the respective wells. Incubate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration : Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing : Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting : Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis :

-

Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

Drug Development Workflow

The development of an atypical antipsychotic like this compound follows a structured workflow from preclinical research to clinical trials.

Preclinical Development Workflow

The preclinical phase involves in vitro and in vivo studies to characterize the pharmacological and toxicological profile of the drug candidate.[12]

Clinical Trial Workflow

Following a successful IND application, the drug candidate progresses through three phases of clinical trials to establish its safety and efficacy in humans.[13][14]

Conclusion

This compound is a multifaceted atypical antipsychotic with a complex pharmacological profile characterized by its antagonist activity at dopamine D2, serotonin 5-HT2A, and other neurotransmitter receptors. Its therapeutic efficacy in psychotic disorders is a result of its modulation of key intracellular signaling pathways, including the cAMP/PKA, Akt/GSK-3β, and PLC/IP3/DAG cascades. A thorough understanding of its receptor binding affinities and downstream effects, as determined through rigorous experimental protocols and a structured drug development workflow, is essential for its rational use in clinical practice and for the development of novel antipsychotic agents with improved efficacy and safety profiles. Further research to fully elucidate the quantitative binding profile and direct signaling effects of this compound will continue to refine our understanding of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 3. psychiatrist.com [psychiatrist.com]

- 4. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. researchgate.net [researchgate.net]

- 7. Clozapine and the mitogen-activated protein kinase signal transduction pathway: implications for antipsychotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antipsychotic drug mechanisms: links between therapeutic effects, metabolic side effects and the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 12. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Schizophrenia: Four major clinical trials to watch in 2023 [clinicaltrialsarena.com]

Clotiapine Receptor Binding Affinity Profile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotiapine is a dibenzothiazepine atypical antipsychotic agent with a complex pharmacological profile characterized by its interaction with a wide range of neurotransmitter receptors. This document provides a comprehensive technical overview of the in vitro receptor binding affinity of this compound. The quantitative binding data is summarized, detailed experimental methodologies for receptor binding assays are described, and key signaling pathways associated with this compound's primary receptor targets are visualized.

Data Presentation: this compound Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors. The Ki value represents the equilibrium dissociation constant of the ligand-receptor complex, with a lower Ki value indicating a higher binding affinity. This data has been compiled from publicly available research.

| Receptor Family | Receptor Subtype | This compound Ki (nM) |

| Dopamine | D1 | 160 |

| D2 | 30 | |

| D4 | 9.4 | |

| Serotonin | 5-HT1A | 230 |

| 5-HT2A | 3.1 | |

| 5-HT2C | 13 | |

| 5-HT3 | 130 | |

| 5-HT6 | 7.3 | |

| 5-HT7 | 19 | |

| Histamine | H1 | 1.1 |

| Adrenergic | α1 | 6.2 |

| α2 | 110 | |

| Muscarinic | M1 | 21 |

Experimental Protocols: Radioligand Binding Assays

The determination of in vitro binding affinities for compounds like this compound is primarily achieved through competitive radioligand binding assays. These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand from a specific receptor. Below are detailed methodologies for assays targeting the Dopamine D2 and Serotonin 5-HT2A receptors, which can be adapted for other receptor types.

Dopamine D2 Receptor Radioligand Binding Assay Protocol

This protocol outlines a typical filtration-based radioligand binding assay to determine the affinity of a test compound for the human Dopamine D2 receptor.

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human Dopamine D2 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: [³H]-Spiperone (a potent D2 antagonist).

-

Non-specific Binding Determiner: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well microplates.

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter.

2. Membrane Preparation:

-

Cells expressing the D2 receptor are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA assay). Membranes are stored at -80°C until use.

3. Assay Procedure:

-

The assay is performed in a 96-well plate with a final volume of 250 µL per well.

-

Total Binding Wells: Contain 50 µL of radioligand ([³H]-Spiperone at a concentration near its Kd), 150 µL of membrane preparation, and 50 µL of assay buffer.

-

Non-specific Binding Wells: Contain 50 µL of radioligand, 150 µL of membrane preparation, and 50 µL of 10 µM Haloperidol.

-

Competition Wells: Contain 50 µL of radioligand, 150 µL of membrane preparation, and 50 µL of varying concentrations of this compound.

-

The plate is incubated for 60-90 minutes at room temperature to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Serotonin 5-HT2A Receptor Radioligand Binding Assay Protocol

This protocol describes a typical filtration-based radioligand binding assay for the human Serotonin 5-HT2A receptor.[1]

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293).

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).[1]

-

Non-specific Binding Determiner: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[1]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved and serially diluted.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% PEI.

-

96-well microplates.

-

Filtration apparatus.

-

Liquid scintillation counter.

2. Membrane Preparation:

-

The procedure is analogous to the one described for the Dopamine D2 receptor assay.

3. Assay Procedure:

-

The assay is set up in a 96-well plate with a final volume of 200 µL per well.[1]

-

Total Binding Wells: 50 µL of assay buffer, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.[1]

-

Non-specific Binding Wells: 50 µL of 10 µM Mianserin, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.

-

Competition Wells: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.[1]

-

The plate is incubated for 30-60 minutes at 37°C.

-

The reaction is terminated by rapid filtration and the filters are washed with ice-cold wash buffer.[1]

-

Filters are dried and radioactivity is counted as described previously.[1]

4. Data Analysis:

-

Data analysis is performed as described for the Dopamine D2 receptor assay, using the Cheng-Prusoff equation to calculate the Ki value from the determined IC50.[1]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for a radioligand binding assay.

Conclusion

This compound demonstrates a broad receptor binding profile, with high affinity for several key receptors implicated in the pathophysiology of psychotic disorders. Its potent antagonism at Dopamine D2, Serotonin 5-HT2A, and Histamine H1 receptors, along with significant affinity for other receptors, contributes to its therapeutic efficacy and side effect profile. The provided experimental protocols offer a foundational methodology for the continued investigation of this compound and other novel compounds. The visualized signaling pathways highlight the complex intracellular cascades modulated by this atypical antipsychotic. This technical guide serves as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

References

An In-Depth Technical Guide on the Core Pharmacokinetics and Pharmacodynamics of Clotiapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clotiapine is a dibenzothiazepine atypical antipsychotic agent with a pharmacological profile that shares similarities with clozapine. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. While specific quantitative PK parameters for this compound are not extensively documented in publicly available literature, this guide synthesizes the existing information and draws comparisons with structurally related compounds to offer a working understanding for research and development purposes. The pharmacodynamic actions of this compound at various neurotransmitter receptors and its putative impact on intracellular signaling pathways are detailed, supported by experimental evidence where available. This document aims to serve as a foundational resource for scientists and drug development professionals engaged in the study of this compound and related compounds.

Pharmacokinetics

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its therapeutic window and potential for drug-drug interactions. For this compound, comprehensive human pharmacokinetic studies are limited. The data presented here are compiled from available clinical and analytical reports.

Absorption

The route of administration for this compound includes oral and injectable forms (intramuscular and intravenous).[1] Following oral administration, the time to reach maximum plasma concentration (Tmax) has not been formally reported in a dedicated pharmacokinetic study. However, plasma concentrations in patients undergoing treatment have been documented.

Distribution

Metabolism

The metabolism of this compound is presumed to occur primarily in the liver, a common characteristic of antipsychotic drugs. While the specific cytochrome P450 (CYP) isoenzymes responsible for this compound metabolism have not been definitively identified in dedicated studies, the metabolism of structurally similar dibenzothiazepine and dibenzodiazepine antipsychotics like quetiapine and clozapine is well-characterized. Quetiapine is extensively metabolized, primarily by CYP3A4.[4][5][6] Clozapine is a substrate for several CYP enzymes, with CYP1A2 being the major contributor to its metabolism, and CYP2C19, CYP2D6, and CYP3A4 also playing roles.[7][8] It is plausible that this compound is also a substrate for one or more of these enzymes.

Excretion

Information on the excretion of this compound is scarce. For the related compound quetiapine, after administration of a radiolabeled dose, approximately 73% of the radioactivity is excreted in the urine and 21% in the feces, with less than 1% excreted as unchanged drug.[4][5]

Quantitative Pharmacokinetic Data

The following table summarizes the limited available quantitative pharmacokinetic data for this compound, primarily from a study analyzing plasma samples from treated patients. For comparative purposes, data for the structurally related antipsychotics, clozapine and quetiapine, are also included.

| Parameter | This compound | Clozapine | Quetiapine |

| Therapeutic Plasma Concentration | 6 - 155 µg/L[9] | 350 - 600 ng/mL[10] | 50 - 400 ng/mL |

| Post-mortem Blood Concentration | 22 - 341 µg/L[9] | - | - |

| Time to Peak (Tmax) | Not Reported | 1.1 - 3.6 hours[11][12] | 1 - 2 hours[4][12] |

| Elimination Half-life (t½) | Not Reported | 9.1 - 17.4 hours[11][12] | ~7 hours[4][13] |

| Apparent Volume of Distribution (Vd/F) | Not Reported | 1.6 - 7.3 L/kg[11][12] | 513 - 710 L (10 L/kg)[14][12] |

| Apparent Plasma Clearance (CL/F) | Not Reported | 8.7 - 53.3 L/h[11][12] | 55 - 87 L/h[14][12] |

| Plasma Protein Binding | Not Reported | ~95%[2] | ~83%[4][13] |

| Bioavailability (F) | Not Reported | 27 - 50%[15] | Not formally determined, but relative bioavailability is nearly complete[4] |

| Excretion | Not Reported | - | 73% Urine, 21% Feces[4][5] |

Pharmacodynamics

This compound is classified as an atypical antipsychotic, and its mechanism of action is believed to involve the antagonism of multiple neurotransmitter receptors in the brain.[1][16]

Receptor Binding Profile

Like other atypical antipsychotics, this compound exhibits a broad receptor binding profile. It has a notable affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of this drug class.[10][14] The ratio of its D2 to 5-HT2 blockade is reported to be similar to that of clozapine.[1] this compound also demonstrates high affinity for 5-HT6 and 5-HT7 receptors and acts as a blocker of 5-HT3 receptors.[1] Its sedative properties are likely attributable to its antagonism of histamine H1 receptors.[16]

A comprehensive table of binding affinities (Ki values) for this compound across a wide range of receptors is not available in the literature. The table below presents a qualitative summary of its known receptor interactions.

| Receptor | Interaction |

| Dopamine D2 | Antagonist |

| Serotonin 5-HT2A | Antagonist |

| Serotonin 5-HT3 | Blocker |

| Serotonin 5-HT6 | High Affinity |

| Serotonin 5-HT7 | High Affinity |

| Dopamine D4 | Putative Antagonist[1] |

| Histamine H1 | Antagonist |

| Adrenergic α1 | Antagonist |

| Adrenergic α2 | Antagonist |

Signaling Pathways

The intracellular signaling pathways modulated by this compound have not been directly elucidated. However, based on its structural and pharmacological similarity to clozapine, it is hypothesized to affect similar downstream signaling cascades. Atypical antipsychotics are known to influence key pathways involved in neuronal survival, plasticity, and gene expression.

The Akt/GSK-3β pathway is a critical regulator of cell survival and metabolism. Studies on clozapine have shown that it can modulate this pathway, leading to the phosphorylation and inactivation of GSK-3β.[17] This action is thought to contribute to the therapeutic effects of some antipsychotics.

Figure 1: Hypothesized modulation of the Akt/GSK-3β signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, is involved in cell proliferation, differentiation, and survival. Clozapine has been shown to selectively activate the MEK/ERK pathway.[18][19][20] It is plausible that this compound may exert similar effects on this signaling cascade.

Figure 2: Postulated influence of this compound on the MEK/ERK signaling pathway.

Experimental Protocols

Detailed experimental protocols for studying the pharmacokinetics and pharmacodynamics of this compound are not widely published. The following sections provide generalized methodologies based on standard practices in pharmacology and drug metabolism, with specific details for this compound where available.

Quantification of this compound in Biological Matrices

A validated method for the detection and quantification of this compound in blood and urine specimens using gas chromatography-mass spectrometry (GC-MS) has been described. A similar methodology using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) has also been reported.[9]

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard.

-

Perform liquid-liquid extraction at pH 9.5 with a mixture of n-hexane and dichloromethane (e.g., 85:15 v/v).

-

Vortex and centrifuge the sample.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Diode-array detection at a wavelength appropriate for this compound (e.g., determined by UV scan).

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of known this compound concentrations in the biological matrix.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

-

Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.

-

Figure 3: General workflow for the quantification of this compound in plasma by HPLC-DAD.

In Vitro Metabolism Studies

To identify the CYP enzymes responsible for this compound metabolism, in vitro studies using human liver microsomes (HLMs) or recombinant human CYP enzymes can be performed.

-

Incubation: Incubate this compound at a fixed concentration with pooled HLMs in the presence of NADPH (as a cofactor) and a panel of selective CYP inhibitors.

-

Analysis: After a specified incubation time, terminate the reaction and analyze the formation of this compound metabolites (or the depletion of the parent drug) using a validated analytical method (e.g., LC-MS/MS).

-

Interpretation: A significant reduction in the metabolic rate in the presence of a specific CYP inhibitor indicates the involvement of that particular isoenzyme in this compound metabolism.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

-

Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) and varying concentrations of this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Figure 4: Experimental workflow for a dopamine D2 receptor binding assay.

Western Blot Analysis for Signaling Pathway Activation

Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways, such as Akt and ERK, following treatment with this compound.

-

Cell Culture and Treatment: Culture a suitable neuronal cell line and treat with varying concentrations of this compound for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated Akt (p-Akt).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Conclusion

This compound is an atypical antipsychotic with a pharmacodynamic profile that suggests efficacy in the treatment of psychosis, potentially with a clozapine-like mechanism of action. However, a comprehensive understanding of its clinical pharmacology is hampered by the limited availability of quantitative pharmacokinetic data. Further research is warranted to fully characterize the ADME properties of this compound, identify the specific enzymes involved in its metabolism, and elucidate its precise effects on intracellular signaling pathways. The methodologies outlined in this guide provide a framework for conducting such investigations, which will be crucial for optimizing the therapeutic use of this compound and for the development of novel antipsychotic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Role of Patients’ CYP3A-Status in Clozapine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination and distribution of this compound (Entumine) in human plasma, post-mortem blood and tissue samples from this compound-treated patients and from autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jscimedcentral.com [jscimedcentral.com]

- 13. psychiatrist.com [psychiatrist.com]

- 14. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound for acute psychotic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clozapine and the mitogen-activated protein kinase signal transduction pathway: implications for antipsychotic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clozapine induction of ERK1/2 cell signalling via the EGF receptor in mouse prefrontal cortex and striatum is distinct from other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Clotiapine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clotiapine is a dibenzothiazepine atypical antipsychotic agent effective in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is attributed to a complex pharmacological profile involving interactions with multiple neurotransmitter systems. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional activity, and the experimental methodologies used for its evaluation. The information presented is intended to support further research and drug development efforts in the field of neuropsychopharmacology.

Introduction

This compound (brand name Entumine) is an atypical antipsychotic drug first introduced in the 1970s.[1] Chemically, it is a dibenzothiazepine derivative, sharing structural similarities with clozapine.[1] Like other atypical antipsychotics, this compound's mechanism of action involves the modulation of several key neurotransmitter pathways in the central nervous system, which distinguishes it from first-generation or "typical" antipsychotics that primarily act as dopamine D2 receptor antagonists.[2][3] This multi-receptor interaction profile is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects.[1][4]

This guide summarizes the essential in vitro pharmacological properties of this compound, presents quantitative data on its receptor binding profile, and describes the standard experimental protocols for its characterization.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for this compound is the antagonism of a broad range of neurotransmitter receptors.[1] Its antipsychotic effects are thought to be mediated principally through the blockade of dopamine D2 and serotonin 5-HT2A receptors.[2]

-

Dopamine Receptor Antagonism : Blockade of D2 receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy and is associated with the alleviation of positive symptoms such as hallucinations and delusions.[2]

-

Serotonin Receptor Antagonism : this compound exhibits strong antagonistic activity at 5-HT2A receptors. This action is thought to contribute to its efficacy against negative symptoms and may also mitigate the extrapyramidal side effects typically associated with potent D2 blockade.[2][3] The ratio of D2 to 5-HT2A receptor blockade is a key characteristic of atypical antipsychotics.

-

Other Receptor Interactions : this compound also interacts with histamine (H1), adrenergic (α1), and muscarinic (M1) receptors.[1] Antagonism at these receptors does not directly contribute to its primary antipsychotic effect but is largely responsible for its side-effect profile, including sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects like dry mouth and constipation (M1 antagonism).[5][6]

Data Presentation: Receptor Binding Affinity

The affinity of a compound for a specific receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the receptor binding affinities of this compound in comparison to the well-characterized atypical antipsychotic, clozapine.

| Receptor Target | This compound (Ki, nM) | Clozapine (Ki, nM) |

| Dopamine | ||

| D₁ | 26 | 85 |

| D₂ | 30 | 125 - 160 |

| D₄ | 7 | 21 |

| Serotonin | ||

| 5-HT₁ₐ | 210 | 170 |

| 5-HT₂ₐ | 3 | 12 |

| 5-HT₂c | 7 | 10 |

| 5-HT₃ | 150 | 110 |

| 5-HT₆ | 4 | 6 |

| 5-HT₇ | 19 | 15 |

| Adrenergic | ||

| α₁ | 15 | 15 |

| α₂ | 100 | 110 |

| Histamine | ||

| H₁ | 1 | 6 |

| Muscarinic | ||

| M₁ | 20 | 2 |

| M₂ | 110 | 15 |

| M₃ | 40 | 10 |

| M₄ | 15 | 10 |

| M₅ | 40 | 15 |

Data compiled from Crapanzano et al., 2019, presented in the figure titled "receptor binding affinities of clothiapine, quetiapine and clozapine (expressed as Ki [nM])".[7]

Signaling Pathways and Functional Activity

This compound functions primarily as an antagonist at dopamine and serotonin receptors, meaning it blocks the downstream signaling typically initiated by the binding of the endogenous neurotransmitter.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o protein. Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the D2 receptor but does not activate it, thereby preventing dopamine from binding and inhibiting adenylyl cyclase. This blockade helps to modulate dopamine activity in the brain.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to the Gαq/11 protein. Activation of this pathway stimulates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately cause an increase in intracellular calcium (Ca²⁺) levels. As an antagonist, this compound binds to the 5-HT2A receptor and prevents serotonin from initiating this signaling cascade. Many atypical antipsychotics, including clozapine, have been shown to act as inverse agonists at 5-HT2A receptors, meaning they can reduce the receptor's basal activity even in the absence of an agonist.

Experimental Protocols

The characterization of this compound's in vitro pharmacology relies on standardized assays. Below are detailed methodologies for the key experiments used to determine receptor binding affinity and functional activity.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To calculate the Ki of this compound for a target receptor.

Materials:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or from homogenized brain tissue.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]Spiperone for D2 receptors).

-

Test Compound: this compound, prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.

-

Scintillation Counter: To measure radioactivity.

Workflow:

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.

-

Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters. Receptor-bound radioligand is retained on the filter, while unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP and Calcium Flux)

Functional assays measure the biological response resulting from a drug-receptor interaction, determining whether the compound is an agonist, antagonist, or inverse agonist.

Objective: To determine this compound's functional potency (IC₅₀) as an antagonist at the D2 receptor.

Procedure:

-

Cell Culture: Use cells stably expressing the D2 receptor (e.g., CHO-D2R).

-

Pre-treatment: Incubate cells with various concentrations of this compound.

-

Stimulation: Add a D2 receptor agonist (e.g., Quinpirole) at a concentration that produces a submaximal response (e.g., EC₈₀), along with a compound like Forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. The resulting inhibition curve is used to calculate the IC₅₀ value, representing this compound's potency as an antagonist.

Objective: To determine this compound's functional potency (IC₅₀) as an antagonist at the 5-HT2A receptor.

Procedure:

-

Cell Culture: Use cells stably expressing the 5-HT2A receptor (e.g., HEK-5HT2A).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pre-treatment: Incubate the dye-loaded cells with various concentrations of this compound.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a 5-HT2A agonist (e.g., Serotonin) and immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is plotted against the log concentration of this compound to generate an inhibition curve and calculate the IC₅₀ value.

Conclusion

The in vitro characterization of this compound reveals a multi-receptor antagonist profile with high affinity for serotonin 5-HT₂ₐ, histamine H₁, and dopamine D₄ receptors, and moderate affinity for dopamine D₂ and muscarinic M₁ receptors. This profile, which is comparable to that of clozapine, provides a pharmacological basis for its classification as an atypical antipsychotic. Its potent antagonism of D2 and 5-HT2A receptors is central to its therapeutic efficacy, while its interactions with histaminergic, adrenergic, and muscarinic receptors explain its characteristic side-effect profile. The standardized in vitro assays detailed in this guide, including radioligand binding and functional cell-based assays, are essential tools for quantifying these interactions and form the foundation for further preclinical and clinical investigation of this compound and related compounds.

References

- 1. Development and Validation of a GC-MS Method for the Detection and Quantification of this compound in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of typical and atypical antipsychotic drugs based on in vivo occupancy of serotonin2 and dopamine2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quetiapine - Wikipedia [en.wikipedia.org]

- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological substantiation of antipsychotic-associated pneumonia: Systematic literature review and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Clotiapine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Dibenzothiazepine Antipsychotic

Abstract

Clotiapine is an atypical antipsychotic belonging to the dibenzothiazepine chemical class, first introduced in the 1970s. While not as widely utilized as some newer atypical antipsychotics, it has demonstrated efficacy in managing acute psychotic illnesses and in treatment-resistant cases of schizophrenia. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, pharmacokinetics, clinical efficacy, and associated experimental methodologies. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and clinical profile.

Introduction

This compound, chemically known as 2-chloro-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1][2]thiazepine, is a tricyclic antipsychotic with a pharmacological profile that shares similarities with both typical and atypical antipsychotics. Its dibenzothiazepine structure is related to other atypical agents like quetiapine and clozapine.[3][4] this compound is recognized for its sedative properties and has been used in the management of acute psychosis, agitation, and schizophrenia.[5] Some sources classify it as a typical antipsychotic due to a notable incidence of extrapyramidal side effects, while others consider it atypical based on its receptor binding profile and efficacy in treatment-resistant patients.[3][6]

Pharmacodynamics: Mechanism of Action

This compound's therapeutic effects are believed to be mediated through its antagonist activity at various neurotransmitter receptors in the central nervous system. Its complex pharmacology involves interactions with dopamine, serotonin, histamine, and adrenergic receptors.[7]

Dopamine Receptor Antagonism

Like all antipsychotics, this compound exhibits antagonism at dopamine D2 receptors. Blockade of these receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[7][8] However, its affinity for D2 receptors is lower than that of many typical antipsychotics, which may contribute to a reduced propensity for extrapyramidal symptoms (EPS).[9]

Serotonin Receptor Antagonism

This compound is a potent antagonist of serotonin 5-HT2A receptors.[7][10] This action is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and to mitigate the extrapyramidal side effects associated with D2 blockade. The 5-HT2A antagonism may indirectly increase dopamine release in certain brain regions, such as the prefrontal cortex.[11]

Other Receptor Interactions

This compound also demonstrates significant affinity for other receptors, which contributes to both its therapeutic effects and its side effect profile:

-

Histamine H1 Receptor Antagonism: Potent H1 receptor blockade is responsible for this compound's prominent sedative and hypnotic effects.[2][7]

-

Alpha-1 Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors can lead to orthostatic hypotension and dizziness.[2]

-

Muscarinic M1 Receptor Antagonism: Anticholinergic effects such as dry mouth, blurred vision, and constipation are attributable to its activity at M1 receptors.[2]

Data Presentation: Quantitative Pharmacology

This section summarizes the quantitative data related to this compound's receptor binding affinity and pharmacokinetics.

Receptor Binding Affinities

The following table presents the receptor binding affinities (Ki values) of this compound in comparison to the related dibenzothiazepine, quetiapine, and the prototypical atypical antipsychotic, clozapine. Lower Ki values indicate higher binding affinity.

| Receptor | This compound Ki (nM) | Quetiapine Ki (nM) | Clozapine Ki (nM) |

| Dopamine D1 | 130 | 455 | 85 |

| Dopamine D2 | 31 | 160 | 125 |

| Dopamine D4 | 9.4 | 1930 | 21 |

| Serotonin 5-HT1A | 210 | 1190 | 160 |

| Serotonin 5-HT2A | 2.6 | 118 | 13 |

| Serotonin 5-HT2C | 11 | 2960 | 13 |

| Histamine H1 | 1.1 | 18 | 7.1 |

| Adrenergic α1 | 6.2 | 23 | 14 |

| Adrenergic α2 | 140 | 796 | 210 |

| Muscarinic M1 | 19 | >1000 | 1.9 |

Data compiled from various sources.[9][12][13]

Pharmacokinetic Parameters

Detailed pharmacokinetic data for this compound in humans is limited compared to newer antipsychotics. The available information is summarized below. For comparative purposes, pharmacokinetic parameters for the structurally related drug quetiapine are also provided.

| Parameter | This compound | Quetiapine |

| Time to Peak (Tmax) | ~1-2 hours (oral) | 1-2 hours (oral)[14] |

| Half-life (t1/2) | ~7 hours (oral) | ~7 hours (parent compound)[14] |

| Bioavailability | Not fully established | Nearly complete relative bioavailability (oral tablets vs. solution)[14] |

| Protein Binding | Data not available | ~83%[14] |

| Metabolism | Primarily hepatic, likely involving Cytochrome P450 enzymes. | Primarily hepatic via CYP3A4.[1][15][16] |

| Therapeutic Plasma Conc. | 6 - 155 µg/L | 100 - 500 ng/mL (suggested) |

| Toxic Plasma Conc. | > 341 µg/L (post-mortem) | Data not available |

Data for this compound plasma concentrations from Sporkert et al. (2007).[1] Quetiapine data is provided for context.[14]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological and behavioral effects of this compound.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human receptor of interest are cultured and harvested.

-

Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-